molecular formula C15H17NO2 B14717399 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine CAS No. 14627-93-1

3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine

Cat. No.: B14717399
CAS No.: 14627-93-1
M. Wt: 243.30 g/mol
InChI Key: ZVNNLYRODDNIDP-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxyphenyl ethyl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with pyridine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Uniqueness: The unique combination of the pyridine ring and the 3,4-dimethoxyphenyl ethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14627-93-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]pyridine

InChI

InChI=1S/C15H17NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-4,7-11H,5-6H2,1-2H3

InChI Key

ZVNNLYRODDNIDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CN=CC=C2)OC

Origin of Product

United States

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